molecular formula C10H7F3O2 B3024339 3-(Trifluoromethyl)cinnamic acid CAS No. 67801-07-4

3-(Trifluoromethyl)cinnamic acid

Cat. No. B3024339
CAS RN: 67801-07-4
M. Wt: 216.16 g/mol
InChI Key: KSBWHDDGWSYETA-SNAWJCMRSA-N
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Patent
US07834028B2

Procedure details

In an inert atmosphere, 3-(trifluoromethyl)benzaldehyde (13.26 g, 76.15 mmol) was dissolved in pyridine (58 ml) and malonic acid (15 g, 145 mmol) was added and the mixture was warmed to 50° C. followed by slow addition (over 5 minutes) of piperidine (5.8 ml, 58.6 mmol). The resulting suspension was warmed to 75° C. and stirring was continued for 3.5 h. The reaction mixture was cooled to 0° C. and poured onto an ice-cold solution of concentrated hydrochloric acid (12 M, 32 ml) in water (400 ml). The precipitated product was filtered off and dried at HV to give 14.21 g (68%) of 3-(3-trifluoromethyl-phenyl)-acrylic acid. LC-MS: tR=0.88 min; [M+H]+=no ionisation.
Quantity
13.26 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
32 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=O.C(O)(=O)[CH2:14][C:15]([OH:17])=[O:16].N1CCCCC1.Cl>N1C=CC=CC=1.O>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH:6]=[CH:14][C:15]([OH:17])=[O:16])[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
13.26 g
Type
reactant
Smiles
FC(C=1C=C(C=O)C=CC1)(F)F
Name
Quantity
58 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Step Three
Name
Quantity
5.8 mL
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
32 mL
Type
reactant
Smiles
Cl
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was warmed to 75° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered off
CUSTOM
Type
CUSTOM
Details
dried at HV

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)C=CC(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 14.21 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07834028B2

Procedure details

In an inert atmosphere, 3-(trifluoromethyl)benzaldehyde (13.26 g, 76.15 mmol) was dissolved in pyridine (58 ml) and malonic acid (15 g, 145 mmol) was added and the mixture was warmed to 50° C. followed by slow addition (over 5 minutes) of piperidine (5.8 ml, 58.6 mmol). The resulting suspension was warmed to 75° C. and stirring was continued for 3.5 h. The reaction mixture was cooled to 0° C. and poured onto an ice-cold solution of concentrated hydrochloric acid (12 M, 32 ml) in water (400 ml). The precipitated product was filtered off and dried at HV to give 14.21 g (68%) of 3-(3-trifluoromethyl-phenyl)-acrylic acid. LC-MS: tR=0.88 min; [M+H]+=no ionisation.
Quantity
13.26 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
32 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=O.C(O)(=O)[CH2:14][C:15]([OH:17])=[O:16].N1CCCCC1.Cl>N1C=CC=CC=1.O>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH:6]=[CH:14][C:15]([OH:17])=[O:16])[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
13.26 g
Type
reactant
Smiles
FC(C=1C=C(C=O)C=CC1)(F)F
Name
Quantity
58 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Step Three
Name
Quantity
5.8 mL
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
32 mL
Type
reactant
Smiles
Cl
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was warmed to 75° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered off
CUSTOM
Type
CUSTOM
Details
dried at HV

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)C=CC(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 14.21 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07834028B2

Procedure details

In an inert atmosphere, 3-(trifluoromethyl)benzaldehyde (13.26 g, 76.15 mmol) was dissolved in pyridine (58 ml) and malonic acid (15 g, 145 mmol) was added and the mixture was warmed to 50° C. followed by slow addition (over 5 minutes) of piperidine (5.8 ml, 58.6 mmol). The resulting suspension was warmed to 75° C. and stirring was continued for 3.5 h. The reaction mixture was cooled to 0° C. and poured onto an ice-cold solution of concentrated hydrochloric acid (12 M, 32 ml) in water (400 ml). The precipitated product was filtered off and dried at HV to give 14.21 g (68%) of 3-(3-trifluoromethyl-phenyl)-acrylic acid. LC-MS: tR=0.88 min; [M+H]+=no ionisation.
Quantity
13.26 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
32 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=O.C(O)(=O)[CH2:14][C:15]([OH:17])=[O:16].N1CCCCC1.Cl>N1C=CC=CC=1.O>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH:6]=[CH:14][C:15]([OH:17])=[O:16])[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
13.26 g
Type
reactant
Smiles
FC(C=1C=C(C=O)C=CC1)(F)F
Name
Quantity
58 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Step Three
Name
Quantity
5.8 mL
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
32 mL
Type
reactant
Smiles
Cl
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was warmed to 75° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered off
CUSTOM
Type
CUSTOM
Details
dried at HV

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)C=CC(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 14.21 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.